molecular formula C11H18N2O3S2 B15107811 2,2-dimethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

2,2-dimethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B15107811
M. Wt: 290.4 g/mol
InChI Key: YFQWEHLBMRTNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of 2,2-dimethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thioamide precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired thiazole ring . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and waste .

Chemical Reactions Analysis

2,2-dimethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways that regulate inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

When compared to other thiazole derivatives, 2,2-dimethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide stands out due to its unique structural features and broad spectrum of biological activities. Similar compounds include:

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of thiazole derivatives in various applications.

Properties

Molecular Formula

C11H18N2O3S2

Molecular Weight

290.4 g/mol

IUPAC Name

2,2-dimethyl-N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)propanamide

InChI

InChI=1S/C11H18N2O3S2/c1-11(2,3)9(14)12-10-13(4)7-5-18(15,16)6-8(7)17-10/h7-8H,5-6H2,1-4H3

InChI Key

YFQWEHLBMRTNOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.